molecular formula C12H23N3O B2638492 1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine CAS No. 926256-17-9

1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine

Cat. No. B2638492
CAS RN: 926256-17-9
M. Wt: 225.336
InChI Key: WYOMOFDNRURLDD-UHFFFAOYSA-N
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Description

“1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine” is a chemical compound with the molecular formula C12H23N3O . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23N3O/c1-11-4-2-3-7-15(11)12(16)10-14-8-5-13-6-9-14/h11,13H,2-10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 127.53°C and a predicted boiling point of approximately 375.4°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/cm3 and a predicted refractive index of 1.50 .

Scientific Research Applications

Enantioselective Synthesis for CGRP Receptor Inhibitors

An enantioselective process was developed for the preparation of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, demonstrating the compound's relevance in pharmaceutical synthesis. This research outlines a convergent, stereoselective, and economical synthesis, highlighting its application in the assembly of drug substances with potential therapeutic benefits (Cann et al., 2012).

Anticonvulsant Activity

New derivatives were synthesized and tested for anticonvulsant activity, showcasing the compound's potential in the development of novel antiepileptic drugs. The study provides insights into the synthesis process and initial screening for anticonvulsant efficacy, offering a foundation for future research in this area (Kamiński et al., 2011).

GABA-A Receptor Modulation

Focused on the modulation of GABA-A receptor function, a small library of N-substituted compounds was synthesized and compared to Zopiclone for their ability to increase GABA-activated chloride currents. This research signifies the compound's application in studying neurotransmitter systems and designing drugs targeting the GABAergic system (Di Mola et al., 2016).

Novel Piperazine Derivatives Synthesis

Research focused on synthesizing new piperazine derivatives, demonstrating the compound's versatility in chemical synthesis and potential applications in developing new materials or pharmaceuticals (Wen-jua, 2015).

Polyamides Containing Theophylline and Thymine

The synthesis of polyamides containing theophylline and thymine was explored, showcasing the compound's use in creating new polymers with potential applications in materials science and drug delivery systems (Hattori & Kinoshita, 1979).

properties

IUPAC Name

1-(2-methylpiperidin-1-yl)-2-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-11-4-2-3-7-15(11)12(16)10-14-8-5-13-6-9-14/h11,13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMOFDNRURLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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